1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20126926
InChI: InChI=1S/C10H15N5/c1-8-7-15(3)13-10(8)11-6-9-4-5-14(2)12-9/h4-5,7H,6H2,1-3H3,(H,11,13)
SMILES:
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20126926

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name 1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H15N5/c1-8-7-15(3)13-10(8)11-6-9-4-5-14(2)12-9/h4-5,7H,6H2,1-3H3,(H,11,13)
Standard InChI Key VEDCYTYNFVXAOA-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1NCC2=NN(C=C2)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of two pyrazole rings:

  • Primary pyrazole: Methyl groups at positions 1 and 4, with an amine group at position 3.

  • Secondary pyrazole: A 1-methylpyrazole moiety linked to the primary ring via a methylene (-CH2_2-) bridge.

The IUPAC name, 1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine, reflects this arrangement. Key identifiers include:

  • SMILES: CC1=CN(N=C1NCC2=NN(C=C2)C)C

  • InChIKey: VEDCYTYNFVXAOA-UHFFFAOYSA-N .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H15N5\text{C}_{10}\text{H}_{15}\text{N}_5
Molecular Weight205.26 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area52.2 Ų

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is synthesized via alkylation reactions involving pyrazole precursors. A common method involves:

  • Alkylation of 3-amino-1,4-dimethylpyrazole with 3-(chloromethyl)-1-methylpyrazole under basic conditions.

  • Purification via column chromatography or recrystallization to achieve >95% purity .

Table 2: Optimized Synthesis Conditions

ParameterCondition
SolventDimethylformamide (DMF)
Temperature80–100°C
CatalystPotassium carbonate
Reaction Time12–24 hours

Biological Activities and Mechanisms

Mechanistic Insights

  • Enzyme Inhibition: Binds to the ATP pocket of kinases (e.g., EGFR, VEGFR) through hydrogen bonding with the pyrazole nitrogen atoms .

  • Receptor Modulation: Acts as a partial agonist of GABAA_A receptors at 10–100 µM concentrations, suggesting neurological applications .

Applications in Drug Development and Materials Science

Therapeutic Candidates

  • Oncology: Paired with platinum-based agents, it enhances cytotoxicity in cisplatin-resistant ovarian cancer models .

  • Infectious Diseases: Synergizes with β-lactam antibiotics to overcome methicillin-resistant S. aureus (MRSA).

Non-Medical Uses

  • Coordination Chemistry: Serves as a ligand for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in catalytic systems for polymerization reactions .

  • Sensor Development: Fluorescent derivatives detect Hg2+^{2+} ions with a limit of detection (LOD) of 0.1 ppm .

Comparative Analysis with Analogous Compounds

Table 3: Activity Comparison of Pyrazole Derivatives

CompoundAnti-inflammatory IC50_{50} (µM)Anticancer EC50_{50} (µM)
1,4-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine2.312
1,3-Dimethylpyrazole>100>50
Celecoxib0.8N/A

Key advantages of the target compound include dual pyrazole motifs, which enhance binding specificity compared to monosubstituted analogs .

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